Carbamic acid, (2-(hexyloxy)phenyl)-, 5-(dimethylamino)tricyclo(4.4.0.0(sup 3,8))dec-4-yl ester, monohydrochloride, stereoisomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (2-(hexyloxy)phenyl)-, 5-(dimethylamino)tricyclo(4400(sup 3,8))dec-4-yl ester, monohydrochloride, stereoisomer is a complex organic compound with a unique structure It is characterized by the presence of a carbamic acid ester linked to a tricyclic decane system, which is further substituted with a dimethylamino group and a hexyloxyphenyl group
Preparation Methods
The synthesis of Carbamic acid, (2-(hexyloxy)phenyl)-, 5-(dimethylamino)tricyclo(4.4.0.0(sup 3,8))dec-4-yl ester, monohydrochloride, stereoisomer involves several steps. One common method involves the reaction of a tricyclic decane derivative with a hexyloxyphenyl isocyanate in the presence of a suitable catalyst. The reaction conditions typically include moderate temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the hexyloxyphenyl group, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature
Scientific Research Applications
Carbamic acid, (2-(hexyloxy)phenyl)-, 5-(dimethylamino)tricyclo(4.4.0.0(sup 3,8))dec-4-yl ester, monohydrochloride, stereoisomer has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamic acid ester group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The tricyclic decane system provides structural rigidity, which can enhance binding affinity and selectivity for certain targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex .
Comparison with Similar Compounds
Carbamic acid, (2-(hexyloxy)phenyl)-, 5-(dimethylamino)tricyclo(4.4.0.0(sup 3,8))dec-4-yl ester, monohydrochloride, stereoisomer can be compared with other similar compounds, such as:
Carbamic acid esters: These compounds share the carbamic acid ester functional group but differ in their substituents and overall structure.
Tricyclic decane derivatives: These compounds have a similar tricyclic decane core but may lack the carbamic acid ester or dimethylamino group.
Dimethylamino-substituted compounds: These compounds contain the dimethylamino group but differ in their core structure and other substituents. The uniqueness of this compound lies in its combination of functional groups and structural features, which confer specific chemical and biological properties
Properties
CAS No. |
71746-37-7 |
---|---|
Molecular Formula |
C25H39ClN2O3 |
Molecular Weight |
451.0 g/mol |
IUPAC Name |
[5-(dimethylamino)-4-tricyclo[4.4.0.03,8]decanyl] N-(2-hexoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C25H38N2O3.ClH/c1-4-5-6-9-14-29-22-11-8-7-10-21(22)26-25(28)30-24-20-16-17-12-13-18(20)15-19(17)23(24)27(2)3;/h7-8,10-11,17-20,23-24H,4-6,9,12-16H2,1-3H3,(H,26,28);1H |
InChI Key |
CLPARTOVTXBPLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1NC(=O)OC2C3CC4CCC3CC4C2N(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.